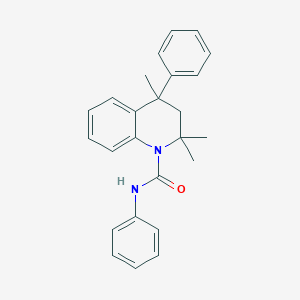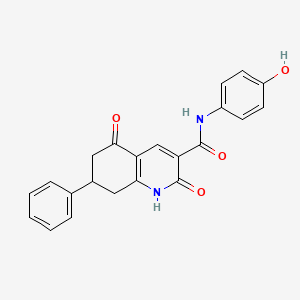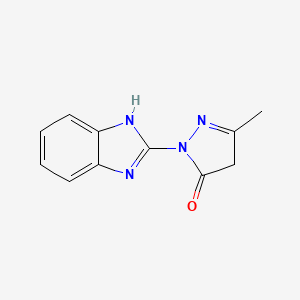![molecular formula C18H13FN4 B11035407 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11035407.png)
4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a similar fused ring system but differ in the substitution pattern.
Uniqueness
4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C18H13FN4 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C18H13FN4/c19-14-8-6-12(7-9-14)15-10-11-21-23-17(15)16(22-18(23)20)13-4-2-1-3-5-13/h1-11H,(H2,20,22) |
InChI Key |
ILNGLSWITXNKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=NN3C(=N2)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(3-Chlorophenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11035327.png)
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11035328.png)
![3,4-dichloro-N-[(2Z)-3-[(3,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11035337.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11035359.png)

![N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11035377.png)
![ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11035384.png)
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11035396.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea](/img/structure/B11035408.png)
![6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11035417.png)
![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)


